An In-Depth Technical Guide to the Chemical Properties of N-(4-chlorophenyl)pivalamide
An In-Depth Technical Guide to the Chemical Properties of N-(4-chlorophenyl)pivalamide
Introduction: N-(4-chlorophenyl)pivalamide is a substituted amide that serves as a valuable intermediate in synthetic organic chemistry. Characterized by a robust pivaloyl group attached to a 4-chloroaniline backbone, this compound combines steric bulk with specific electronic properties, making it a versatile building block. For researchers and professionals in drug development, understanding the synthesis, characterization, and reactivity of this molecule is crucial for its effective application in the creation of more complex and potentially bioactive compounds. This guide provides a comprehensive technical overview, grounded in established chemical principles and methodologies, to support its use in a research and development setting.
Part 1: Core Physicochemical and Structural Properties
N-(4-chlorophenyl)pivalamide is a solid, crystalline compound under standard conditions.[1] Its structure is defined by a sterically demanding tert-butyl group, which significantly influences its reactivity and physical properties, and a chlorophenyl ring, which provides sites for further functionalization.
The molecule's identity and primary characteristics are summarized below.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | N-(4-chlorophenyl)-2,2-dimethylpropanamide | |
| Synonyms | 4-Chloropivalanilide | [2] |
| CAS Number | 65854-91-3 | [2][3][4] |
| Molecular Formula | C₁₁H₁₄ClNO | [3][5][6] |
| Molecular Weight | 211.69 g/mol | [3][5][6] |
| Appearance | White to light yellow powder/crystal | [1] |
| Solubility | Miscible in methanol | [1] |
| Storage | Sealed in a dry environment at 2-8°C | [6] |
| SMILES | CC(C)(C)C(=O)NC1=CC=C(Cl)C=C1 | [6][7] |
| InChI Key | IZISMXMXCLUHGI-UHFFFAOYSA-N |[3] |
The presence of the bulky tert-butyl group adjacent to the amide carbonyl can sterically hinder rotation around the C-N bond and protect the amide functionality from certain chemical transformations. The chlorine atom on the phenyl ring is an electron-withdrawing group that deactivates the ring towards electrophilic substitution while directing incoming electrophiles to the ortho and para positions (relative to the chlorine).
Part 2: Synthesis and Purification
The most direct and common method for synthesizing N-(4-chlorophenyl)pivalamide is through the nucleophilic acyl substitution reaction between 4-chloroaniline and pivaloyl chloride. This is a classic example of N-acylation.[8][9]
Principle of Synthesis: The reaction mechanism involves the nucleophilic attack of the nitrogen atom of 4-chloroaniline on the electrophilic carbonyl carbon of pivaloyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond. A base, such as sodium hydroxide or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[10] Without a base, the HCl formed would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
Detailed Experimental Protocol: Synthesis of N-(4-chlorophenyl)pivalamide
This protocol is adapted from established industrial synthesis procedures.[10]
Materials:
-
4-Chloroaniline (1.0 equiv.)
-
Pivaloyl chloride (1.2 equiv.)
-
Sodium Hydroxide (NaOH) (1.15 equiv.)
-
Toluene
-
Methanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium hydroxide (1.15 equiv.) in water (1.2 times the volume of NaOH). Add toluene (4 volumes relative to 4-chloroaniline).
-
Addition of Amine: Add 4-chloroaniline (1.0 equiv.) to the biphasic NaOH/toluene solution. Stir vigorously to ensure adequate mixing.
-
Cooling: Cool the reaction mixture to approximately 15°C using an ice bath. Causality Note: This initial cooling is crucial to control the initial exotherm upon addition of the highly reactive acyl chloride.
-
Acylation: Add pivaloyl chloride (1.2 equiv.) dropwise from the dropping funnel over 30-45 minutes. The rate of addition should be carefully controlled to maintain the internal temperature below 40°C. Causality Note: Pivaloyl chloride is highly reactive, and uncontrolled addition can lead to a rapid temperature increase and the formation of side products.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature (25-35°C) and continue stirring for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[11]
-
Product Isolation: Once the reaction is complete, cool the mixture to -10°C for 2 hours. Causality Note: Lowering the temperature significantly decreases the solubility of the product in the solvent mixture, promoting crystallization and maximizing yield.
-
Filtration and Washing: Filter the resulting precipitate under vacuum. Wash the filter cake with a cold 10% aqueous methanol solution to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the purified white solid under vacuum to a constant weight. The expected yield is typically high (>95%).[10]
Synthesis and Purification Workflow
Caption: Reactivity and application pathway diagram.
Part 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for N-(4-chlorophenyl)pivalamide is not universally available, data from closely related analogues like N-(4-chlorophenyl)acetamide and other N-aryl amides provide clear guidance for safe handling.
[12][13]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. * Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. A[13]void contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly. *[12] Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. *[6][13] First Aid:
- Skin Contact: Wash off immediately with plenty of soap and water. * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [12] * Inhalation: Move the person to fresh air. [12] * Ingestion: Rinse mouth with water. Do NOT induce vomiting. * In all cases of significant exposure or if symptoms persist, seek medical attention.
Conclusion
N-(4-chlorophenyl)pivalamide is a synthetically accessible and highly useful chemical intermediate. Its properties are dictated by the interplay between the sterically demanding pivaloyl group and the electronically modified chlorophenyl ring. With a straightforward and high-yielding synthesis, unambiguous spectroscopic characterization, and predictable reactivity, it serves as a reliable building block for researchers. Its demonstrated utility in creating more functionalized aromatic systems underscores its importance for professionals engaged in medicinal chemistry and the broader field of drug development.
References
-
CAS 65854-91-3 N-(4-chlorophenyl)pivalamide . Pharmacy Research. [Link]
-
N-(4-Chlorophenyl)pivalamide . Briti Scientific. [Link]
- Improved process for the preparation of chlorophenyl trifluoroethanone.
-
Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand . PubMed Central, National Library of Medicine. [Link]
-
O-Pivaloyl-N,N-dibenzylhydroxylamine . Organic Syntheses. [Link]
-
Synthesis, spectral study, and antimicrobial screening of new amides . Authorea. [Link]
-
Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents . Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
CAS NO. 65854-91-3 | N-(4-Chlorophenyl)pivalamide . Arctom. [Link]
-
Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents . DergiPark. [Link]
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis . Journal of the American Chemical Society. [Link]
-
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies . SciSpace. [Link]
-
Organic Structure Elucidation Workbook . University of Notre Dame. [Link]
Sources
- 1. britiscientific.com [britiscientific.com]
- 2. N-(4-chlorophenyl)pivalamide, CasNo.65854-91-3 BOC Sciences United States [bocscichem.lookchem.com]
- 3. N-(4-Chlorophenyl)pivalamide | CymitQuimica [cymitquimica.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. N-(4-Chlorophenyl)pivalamide | CymitQuimica [cymitquimica.com]
- 6. 65854-91-3|N-(4-Chlorophenyl)pivalamide|BLD Pharm [bldpharm.com]
- 7. arctomsci.com [arctomsci.com]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone - Google Patents [patents.google.com]
- 11. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
